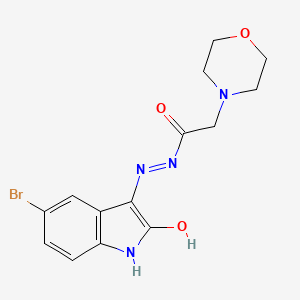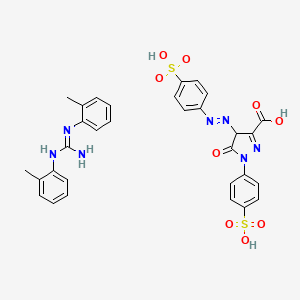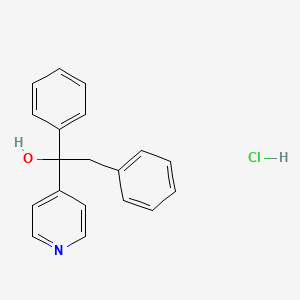
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-chloro-2-pyridinyl)-6-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-chloro-2-pyridinyl)-6-methyl-, ethyl ester is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-chloro-2-pyridinyl)-6-methyl-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the acetic acid moiety and the ethyl ester group. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve rigorous quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-chloro-2-pyridinyl)-6-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-chloro-2-pyridinyl)-6-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanism would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Pyridine-based compounds
- Chlorinated heterocycles
Uniqueness
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(5-chloro-2-pyridinyl)-6-methyl-, ethyl ester is unique due to its specific structural features, such as the imidazo[1,2-a]pyridine core, the acetic acid moiety, and the ethyl ester group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
88571-07-7 |
|---|---|
Fórmula molecular |
C17H16ClN3O2 |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
ethyl 2-[2-(5-chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetate |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-23-16(22)8-14-17(13-6-5-12(18)9-19-13)20-15-7-4-11(2)10-21(14)15/h4-7,9-10H,3,8H2,1-2H3 |
Clave InChI |
DYGAQLHSEFUWEU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=NC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


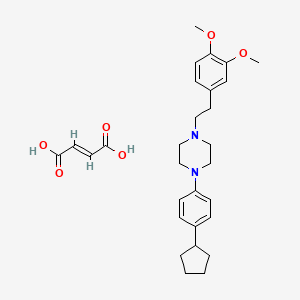
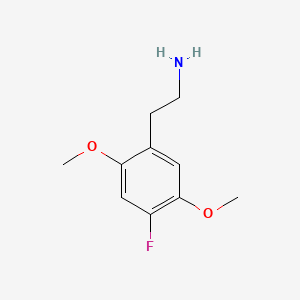
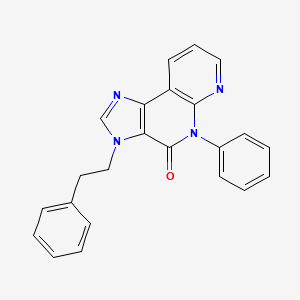

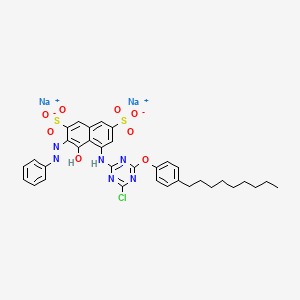
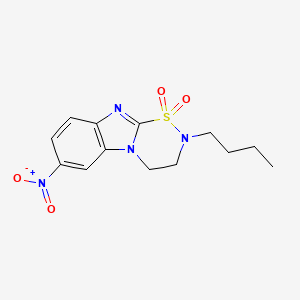
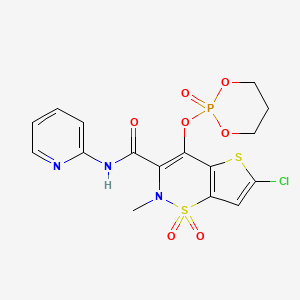
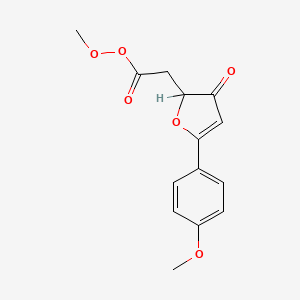
![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
